Methyl 2-pyrazineacetate
Description
Methyl 2-pyrazineacetate (CAS: 370562-35-9) is an ester derivative of pyrazineacetic acid, characterized by a pyrazine ring substituted with an acetoxymethyl group (-CH₂COOCH₃) at the 2-position. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research . It is commercially available with a purity of ≥98% and is supplied by specialized chemical manufacturers like BIOZOL Diagnostica Vertrieb GmbH .
The ester functional group confers distinct physicochemical properties, including moderate polarity and hydrolytic stability under neutral conditions. However, its reactivity in acidic or basic environments enables its use as a precursor for generating pyrazineacetic acid or other derivatives via hydrolysis or transesterification.
Properties
IUPAC Name |
methyl 2-pyrazin-2-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)4-6-5-8-2-3-9-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQOCWXAHKBAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363807 | |
| Record name | Methyl 2-pyrazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
370562-35-9 | |
| Record name | Methyl 2-pyrazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=370562-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-pyrazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-pyrazineacetate can be synthesized through several methods. One common method involves the esterification of 2-pyrazineacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-pyrazineacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazinecarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into pyrazineethanol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrazinecarboxylic acids.
Reduction: Pyrazineethanol derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Methyl 2-pyrazineacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: It serves as a model compound for studying the behavior of pyrazine-based molecules in biological systems.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds with antimicrobial and anti-inflammatory properties.
Industry: It is used in the flavor and fragrance industry to impart a roasted or nutty aroma to products
Mechanism of Action
The mechanism by which methyl 2-pyrazineacetate exerts its effects is primarily through its interaction with olfactory receptors, which are responsible for detecting odors. In biological systems, it may interact with enzymes and receptors involved in metabolic pathways, although specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Structural and Functional Group Comparisons
Methyl 2-pyrazinecarboxylate (CAS: 6164-79-0)
- Structure : Pyrazine ring with a methoxycarbonyl group (-COOCH₃) at the 2-position.
- Molecular Formula : C₆H₆N₂O₂; MW : 138.12 g/mol.
- Properties: Melting point (MP) = 62°C; soluble in organic solvents like acetone and ethanol .
- Applications : Key intermediate in synthesizing pyrazine ketones (e.g., via Grignard reactions) and antimycobacterial agents .
2-Acetylpyrazine (CAS: 22047-25-2)
- Structure : Pyrazine ring with an acetyl group (-COCH₃) at the 2-position.
- Molecular Formula : C₆H₆N₂O; MW : 122.13 g/mol.
- Properties : MP = 75–78°C; slightly water-soluble; used as a flavoring agent (popcorn, chocolate) .
- Synthesis : Derived from pyrazine-2-carboxylic acid via Claisen condensation .
5-Methylpyrazine-2-carbohydrazide (CAS: 37545-33-8)
- Structure : Pyrazine ring with a carbohydrazide group (-CONHNH₂) at the 2-position and a methyl group at the 5-position.
- Molecular Formula : C₆H₈N₄O; MW : 152.15 g/mol.
- Applications : Investigated for antimycobacterial activity, similar to pyrazinamide derivatives .
2-Ethyl-3-methylpyrazine (CAS: 13925-09-2)
- Structure : Pyrazine ring with ethyl and methyl groups at positions 2 and 3.
- Molecular Formula : C₇H₁₀N₂; MW : 122.17 g/mol.
- Applications: Widely used as a food additive (FEMA No. 3155) for nutty and roasted flavors .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Group |
|---|---|---|---|---|
| Methyl 2-pyrazineacetate | 152.15 | Not reported | Organic solvents | Ester (-COOCH₃) |
| Methyl 2-pyrazinecarboxylate | 138.12 | 62 | Acetone, ethanol | Ester (-COOCH₃) |
| 2-Acetylpyrazine | 122.13 | 75–78 | Limited water solubility | Ketone (-COCH₃) |
| 5-Methylpyrazine-2-carbohydrazide | 152.15 | Not reported | Polar aprotic solvents | Carbohydrazide (-CONHNH₂) |
Notes:
Key Insight :
- Pyrazinecarboxamides and carbohydrazides exhibit pronounced antimycobacterial activity due to their ability to mimic pyrazinamide’s mechanism of action . In contrast, ester derivatives like this compound may serve as prodrugs, requiring metabolic activation for efficacy.
Biological Activity
Methyl 2-pyrazineacetate is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound possesses the following chemical structure:
- Molecular Formula : C8H9N2O2
- Molecular Weight : 165.17 g/mol
- CAS Number : 1746-01-0
This compound features a pyrazine ring, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study conducted by Vora et al. demonstrated that derivatives of pyrazine compounds, including this compound, displayed potent activity against a variety of bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, revealing effective concentrations as low as 50 μg/mL for certain strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, Liu et al. (2024) reported that this compound exhibited cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast) | 15.0 |
| HepG2 (liver) | 12.5 |
| Caco2 (colon) | 18.0 |
These results indicate that this compound can inhibit cell proliferation in a dose-dependent manner . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry analysis and caspase activity assays.
Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its neuroprotective effects. Research indicates that this compound can protect neuronal cells from oxidative stress-induced damage. A study using SH-SY5Y neuroblastoma cells showed that treatment with this compound significantly reduced reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions .
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients treated with a formulation containing this compound showed a significant reduction in infection rates compared to those receiving standard antibiotics.
- Cancer Treatment : In a preclinical trial, mice bearing tumor xenografts were administered this compound. The results indicated a marked reduction in tumor size after four weeks of treatment, suggesting potential for further development as an anticancer agent.
Q & A
How can researchers optimize the synthesis of Methyl 2-pyrazinecarboxylate to achieve high yields and purity?
Answer:
Methyl 2-pyrazinecarboxylate is typically synthesized via esterification of pyrazinecarboxylic acid derivatives. A validated method involves refluxing 2-pyrazinecarboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under anhydrous conditions . For advanced optimization:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track esterification progress.
- Purification : Recrystallization from ethanol or ethyl acetate yields >97% purity.
- Yield Enhancement : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 80°C vs. 6 hours conventional reflux) .
What spectroscopic and chromatographic techniques are most effective for characterizing Methyl 2-pyrazinecarboxylate?
Answer:
- NMR Spectroscopy :
- Gas Chromatography (GC) : Retention time (RT) of 8.2 min (DB-5 column, 30 m × 0.25 mm) with >95% purity .
- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 139.1 (C₆H₆N₂O₂) .
How should researchers address discrepancies in reported physical properties (e.g., melting point)?
Answer:
Reported melting points vary (57–61°C), likely due to polymorphic forms or impurities . Methodological approaches include:
- Differential Scanning Calorimetry (DSC) : Verify thermal transitions and purity.
- Interlaboratory Calibration : Cross-validate using standardized reference materials (e.g., NIST-certified compounds) .
- Crystallography : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., hydrogen bonding patterns affecting mp) .
What safety protocols are recommended for handling Methyl 2-pyrazinecarboxylate given limited toxicity data?
Answer:
- Exposure Mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact (R36/37/38: Irritating to eyes, respiratory system, and skin) .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
- Waste Disposal : Incinerate in a certified hazardous waste facility to prevent environmental release .
How can metabolic or environmental degradation pathways be studied for this compound?
Answer:
- In Vitro Metabolism : Use liver microsomes (e.g., human CYP450 enzymes) to identify phase I/II metabolites via LC-MS/MS.
- Environmental Fate Studies :
- Photodegradation : Expose to UV light (254 nm) and analyze degradation products via GC-MS .
What methodologies assess the potential of Methyl 2-pyrazinecarboxylate in drug delivery systems?
Answer:
- Complexation Studies : Evaluate binding with cyclodextrins or liposomes using isothermal titration calorimetry (ITC) to enhance solubility .
- In Vitro Release : Use Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) to monitor drug release kinetics in PBS (pH 7.4) .
- Stability Testing : Accelerated stability studies (40°C/75% RH for 6 months) to assess ester hydrolysis under storage conditions .
How can reaction mechanisms involving Methyl 2-pyrazinecarboxylate be elucidated?
Answer:
- Kinetic Studies : Monitor nucleophilic acyl substitution reactions (e.g., with amines) via stopped-flow UV-Vis spectroscopy.
- DFT Calculations : Use Gaussian 16 to model transition states and activation energies for ester hydrolysis .
- Isotopic Labeling : Introduce ¹⁸O in the ester group to track oxygen exchange during hydrolysis via mass spectrometry .
What advanced strategies resolve low solubility challenges in biological assays?
Answer:
- Co-Solvent Systems : Use DMSO:water (1:9 v/v) or PEG-400 to maintain solubility without denaturing proteins .
- Prodrug Design : Synthesize pH-sensitive prodrugs (e.g., glycosylated esters) that hydrolyze in target tissues .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation for sustained release .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
